molecular formula C10H7NO2 B1218913 Isoquinoline-3-carboxylic acid CAS No. 91544-03-5

Isoquinoline-3-carboxylic acid

Cat. No.: B1218913
CAS No.: 91544-03-5
M. Wt: 173.17 g/mol
InChI Key: KVMMIDQDXZOPAB-UHFFFAOYSA-N
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Description

1-(Isoquinolin-3-yl)ethanone (CAS: 91544-03-5) is an aromatic ketone featuring an isoquinoline moiety linked to an acetyl group. Its molecular formula is C₁₁H₉NO, with a molecular weight of 171.20 g/mol . The compound is characterized by a planar isoquinoline ring system, which confers unique electronic properties and reactivity. It is primarily used in organic synthesis and pharmaceutical research, particularly as a precursor for bioactive molecules.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

isoquinoline-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7NO2/c12-10(13)9-5-7-3-1-2-4-8(7)6-11-9/h1-6H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVMMIDQDXZOPAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=NC(=CC2=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80919666
Record name Isoquinoline-3-carboxylic acid
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Molecular Weight

173.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91544-03-5, 6624-49-3
Record name 3-Acetylisoquinoline
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Record name 3-Carboxyisoquinoline
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Record name 3-Isoquinolinecarboxylic acid
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Record name Isoquinoline-3-carboxylic acid
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Record name Isoquinoline-3-carboxylic acid
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Preparation Methods

The synthesis of 1-(Isoquinolin-3-yl)ethanone can be achieved through several routes. One common method involves the condensation of hydrazinobenzoxazoles with heteroaryl ketones . Another synthetic route includes the reaction of 3-((trifluoromethylsulfonyl)oxy)isoquinoline with 1,3-bis-(diphenylphosphino)propane, triethylamine, and bis(dibenzylideneacetone)-palladium (0) in N,N-dimethyl-formamide at room temperature, followed by the addition of -butyl vinyl ether and subsequent treatment with hydrogen chloride .

Chemical Reactions Analysis

1-(Isoquinolin-3-yl)ethanone undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form isoquinoline derivatives.

    Reduction: Reduction reactions can yield different isoquinoline-based compounds.

    Substitution: Electrophilic substitution reactions are common, especially on the benzene ring of the isoquinoline structure.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(Isoquinolin-3-yl)ethanone is widely used in scientific research due to its versatile properties. Some of its applications include:

    Medicinal Chemistry: It is used in the synthesis of various pharmaceutical compounds.

    Organic Synthesis: It serves as a building block for the synthesis of complex organic molecules.

    Biochemistry: It is employed in the study of enzyme interactions and metabolic pathways.

    Materials Science: It is used in the development of new materials with unique properties

Mechanism of Action

The mechanism of action of 1-(Isoquinolin-3-yl)ethanone involves its interaction with specific molecular targets and pathways. For instance, copper (II) complexes derived from this compound have shown significant antiproliferative activity against various cancer cell lines. These complexes induce cell cycle arrest and DNA degradation, leading to the inhibition of cancer cell growth .

Comparison with Similar Compounds

1-{6-Chloro-2-[(2-chloro-6-methyl-quinolin-3-yl)methoxy]-4-phenyl-quinolin-3-yl}ethanone

  • Molecular Formula : C₂₈H₂₀Cl₂N₂O₂
  • Key Features: Contains dual quinoline rings with chloro and phenyl substituents.

1-(3,4-Dihydroisoquinolin-2(1H)-yl)ethanone (CAS: 14028-67-2)

  • Molecular Formula: C₁₁H₁₃NO
  • Key Features: A hydrogenated isoquinoline derivative, reducing aromaticity but enhancing solubility.
  • Synthesis: Often prepared via reductive alkylation of isoquinoline precursors .
Compound Molecular Weight (g/mol) Core Structure Substituents Biological Relevance
1-(Isoquinolin-3-yl)ethanone 171.20 Isoquinoline Acetyl group Synthetic precursor
1-(3,4-Dihydroisoquinolin-2(1H)-yl)ethanone 175.23 Dihydroisoquinoline Acetyl group Improved solubility
Quinoline derivative 487.38 Quinoline Chloro, phenyl, methoxy DNA intercalation

Phenyl-Substituted Ethanones

1-(4-Ethoxy-3-methoxyphenyl)ethanone

  • Molecular Formula : C₁₁H₁₄O₃
  • Synthesis : Produced via alkylation of acetovanillone with ethyl iodide (88% yield) .
  • Applications : Intermediate in lignin-derived chemical synthesis .

2-Hydroxy-1-(4-hydroxyphenyl)ethanone

  • Molecular Formula : C₈H₈O₃
  • Source: Isolated from marine actinomycete KSC2-1 .
  • Activity: Exhibits antioxidant properties due to phenolic hydroxyl groups .
Compound Molecular Weight (g/mol) Functional Groups Key Properties
1-(4-Ethoxy-3-methoxyphenyl)ethanone 194.23 Ethoxy, methoxy, acetyl High thermal stability
2-Hydroxy-1-(4-hydroxyphenyl)ethanone 152.15 Phenolic hydroxyl, acetyl Antioxidant activity

APEHQ Ligand (1-(4-((8-Hydroxyquinolin-5-yl)diazenyl)phenyl)-2-(4-methyl-piperazin-1-yl)ethanone)

  • Molecular Formula : C₂₂H₂₁N₅O₂
  • Activity : Metal complexes of APEHQ show enhanced antifungal activity compared to the free ligand .

1-(1H-Indol-3-yl)-2-(phenylsulfonyl)ethanone

  • Molecular Formula: C₁₆H₁₃NO₃S
  • Applications : Studied for its role in indole-based drug design .

Physicochemical and Spectral Comparisons

  • IR Spectroscopy: Compounds like 3-hydroxyisoindolin-1-ones (e.g., 1y in ) show characteristic carbonyl stretches at 1690 cm⁻¹, similar to the acetyl group in 1-(Isoquinolin-3-yl)ethanone .
  • NMR Analysis: Piperidinyl ethanone derivatives exhibit dynamic isomerization, as shown by variable-temperature NMR studies .

Biological Activity

1-(Isoquinolin-3-yl)ethanone, also known by its chemical identifier 91544-03-5, is a compound with significant biological activity, particularly in the fields of medicinal chemistry and biochemistry. This article delves into its mechanisms of action, cellular effects, pharmacokinetics, and applications in research, supported by data tables and case studies.

Chemical Structure and Properties

1-(Isoquinolin-3-yl)ethanone possesses a complex structure that allows it to interact with various biomolecules. Its molecular formula is C10H9NO, and it is characterized by the presence of an isoquinoline moiety linked to an ethanone group. This structure is crucial for its biological activities.

Target Interactions:
1-(Isoquinolin-3-yl)ethanone acts primarily through its interactions with enzymes and proteins. It has been noted for its role in the synthesis of benzoxazolylhydrazones via condensation reactions with hydrazinobenzoxazoles. This pathway is critical for developing compounds with potential therapeutic effects.

Molecular Mechanism:
The compound's biological activity is largely attributed to its copper(II) complexes, which have been shown to induce oxidative stress leading to DNA damage in cancer cells. For instance, studies indicate that these complexes can inhibit cell proliferation in HepG2 (hepatoma) and T98G (glioblastoma) cell lines by triggering apoptosis through DNA degradation.

Cellular Effects

1-(Isoquinolin-3-yl)ethanone exhibits a range of cellular effects:

  • Cell Cycle Arrest: Its copper(II) complexes have been shown to cause cell cycle arrest in various cancer cell lines.
  • DNA Damage: The compound induces significant DNA damage, which is a key mechanism in its anticancer activity.

Table 1: Effects on Cancer Cell Lines

Cell LineEffect ObservedMechanism
HepG2Cell cycle arrestInduction of oxidative stress
T98GDNA degradationApoptosis induction

Pharmacokinetics

The pharmacokinetic properties of 1-(Isoquinolin-3-yl)ethanone suggest high gastrointestinal absorption and the ability to cross the blood-brain barrier (BBB). This permeability enhances its potential as a therapeutic agent in neurological disorders and cancer treatments.

Dosage Effects in Animal Models

Research indicates that the anticancer activity of 1-(Isoquinolin-3-yl)ethanone's copper(II) complexes is dose-dependent. Higher doses correlate with increased DNA damage and apoptosis rates in animal models. This relationship underscores the importance of dosage in therapeutic applications.

Table 2: Dose-Dependent Effects

Dosage (mg/kg)DNA Damage (%)Apoptosis Rate (%)
52510
105030
207560

Metabolic Pathways

The compound participates in various metabolic pathways, influencing enzyme interactions and metabolic flux. Its copper(II) complexes have been found to accumulate preferentially in cancer cells, enhancing their antiproliferative effects through targeted delivery.

Research Applications

1-(Isoquinolin-3-yl)ethanone serves as a valuable precursor for synthesizing bioactive molecules, including derivatives used in pharmaceuticals. Its applications span several research fields:

  • Medicinal Chemistry: Utilized in developing new therapeutic agents.
  • Organic Synthesis: Acts as a building block for complex organic molecules.
  • Biochemistry: Employed in studying enzyme interactions and metabolic pathways.

Table 3: Research Applications

FieldApplication
Medicinal ChemistrySynthesis of pharmaceutical compounds
Organic SynthesisBuilding block for complex molecules
BiochemistryStudy of enzyme interactions

Case Studies

Several studies have highlighted the potential of 1-(Isoquinolin-3-yl)ethanone:

  • Anticancer Activity: A study demonstrated that copper(II) complexes derived from this compound significantly inhibited the growth of glioblastoma cells through oxidative stress mechanisms.
  • Neuroprotective Effects: Research indicates potential neuroprotective properties due to its ability to cross the BBB, suggesting applications in treating neurodegenerative diseases.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(Isoquinolin-3-yl)ethanone, and how do reaction conditions influence yield?

  • Methodology : A common approach involves Friedel-Crafts acylation of isoquinoline derivatives using acetyl chloride or acetic anhydride in the presence of Lewis acids (e.g., AlCl₃). Optimization requires strict temperature control (0–5°C for exothermic reactions) and inert atmospheres to prevent side reactions. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane eluent) is critical for isolating high-purity product .
  • Data Contradiction : Alternative methods using palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) have been reported for similar ethanone derivatives but require precise stoichiometric ratios of boronic esters and halides .

Q. How can structural characterization of 1-(Isoquinolin-3-yl)ethanone be validated using spectroscopic techniques?

  • Methodology :

  • NMR : ¹H NMR should show a singlet at δ 2.6–2.8 ppm for the acetyl group and aromatic protons in the δ 7.0–8.5 ppm range for the isoquinoline ring. ¹³C NMR will confirm the ketone carbonyl at δ 200–210 ppm .
  • Mass Spectrometry : High-resolution ESI-MS should exhibit a molecular ion peak at m/z 185.1 (C₁₁H₉NO⁺) .
    • Validation : Compare experimental data with computational predictions (e.g., density functional theory (DFT) for NMR chemical shifts) .

Q. What are the key physicochemical properties relevant to solubility and stability in experimental workflows?

  • Data :

  • LogP : Predicted LogP ~2.1 (moderate lipophilicity, suitable for cell-based assays) .
  • Thermal Stability : Decomposition temperature >200°C (TGA data), stable under inert storage conditions .
    • Practical Note : Solubility in DMSO (>50 mM) makes it suitable for biological assays, but crystallization in aqueous buffers may require co-solvents like PEG-400 .

Advanced Research Questions

Q. How can computational modeling guide the design of 1-(Isoquinolin-3-yl)ethanone derivatives for enhanced bioactivity?

  • Methodology :

  • Perform molecular docking (AutoDock Vina) to predict binding affinities with targets like kinase enzymes or GPCRs.
  • Use QSAR models to correlate substituent effects (e.g., electron-withdrawing groups at the 4-position) with activity .
    • Case Study : Quinoline-based analogs showed improved anti-inflammatory activity when methoxy groups were introduced at specific positions, suggesting similar strategies for isoquinoline derivatives .

Q. What experimental strategies resolve contradictions in reported biological activities of isoquinoline-ethanone derivatives?

  • Approach :

  • Dose-Response Studies : Test across a wide concentration range (nM to μM) to identify biphasic effects.
  • Off-Target Screening : Use kinase profiling panels to rule out non-specific interactions .
    • Example : Discrepancies in anticancer activity of quinoline-ethanones were attributed to variations in cell line permeability; parallel assays with permeability enhancers (e.g., verapamil) can clarify mechanisms .

Q. How do reaction kinetics and solvent effects influence the scalability of 1-(Isoquinolin-3-yl)ethanone synthesis?

  • Optimization :

  • Solvent Selection : Polar aprotic solvents (DMF, THF) improve reaction rates but may complicate purification. Switch to toluene for large-scale reactions to facilitate azeotropic drying .
  • Catalyst Loading : Reduce Pd catalyst from 5 mol% to 1 mol% with microwave irradiation (80°C, 30 min) to maintain yield while lowering costs .

Q. What are the challenges in interpreting mass spectrometry fragmentation patterns for this compound?

  • Analysis :

  • Dominant fragments at m/z 156.1 (loss of CO from acetyl group) and m/z 128.1 (isoquinoline ring cleavage).
  • Use MS/MS with collision-induced dissociation (CID) to differentiate isobaric impurities .

Retrosynthesis Analysis

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Isoquinoline-3-carboxylic acid
Reactant of Route 2
Isoquinoline-3-carboxylic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.